Lead tetraacetate, also known as plumbic acetate, is a chemical compound with the formula Pb(C2H3O2)4. It is a white to slightly pink solid with a sweet odor. Lead tetraacetate is a strong oxidizing agent, making it a versatile reagent in organic synthesis. []
Source: Lead tetraacetate is typically prepared by reacting Lead(II) oxide (PbO) with acetic acid (CH3COOH) at elevated temperatures. []
Role in Scientific Research: Lead tetraacetate is widely used in organic chemistry research for various synthetic transformations, including oxidation, oxidative decarboxylation, and the formation of cyclic compounds. []
Synthesis Analysis
Method: The synthesis of Lead tetraacetate generally involves the reaction of Lead(II) oxide with glacial acetic acid. The reaction mixture is heated, and Lead tetraacetate precipitates as colorless crystals upon cooling. []
Molecular Structure Analysis
Oxidation of Alcohols: Lead tetraacetate oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. []
Oxidative Decarboxylation of Carboxylic Acids: Lead tetraacetate can decarboxylate carboxylic acids, forming alkanes, alkenes, or alkyl halides depending on the reaction conditions. []
Formation of Cyclic Compounds: Lead tetraacetate is used in the synthesis of various cyclic compounds, including oxazolidines [] and tetraarylpyrroles. []
Cleavage of 1,2-Diols: Lead tetraacetate cleaves vicinal diols (1,2-diols) to form aldehydes or ketones. [, ]
Technical Details: The reactivity of Lead tetraacetate can be modulated by varying the solvent, temperature, and the presence of additives. For example, the addition of iodine can facilitate the formation of cyclic ethers from alcohols. [, ]
Chemical Reactions Analysis
Oxidizing Agent: Strong oxidizing agent [, ]
Stability: Sensitive to moisture and hydrolyzes to form lead(II) oxide and acetic acid. []
Physical and Chemical Properties Analysis
Appearance: White to slightly pink crystalline solid []
Odor: Sweet odor []
Solubility: Soluble in hot acetic acid, chloroform, and benzene; decomposes in water []
Applications
Organic Synthesis: Lead tetraacetate is a versatile reagent for synthesizing a wide range of organic compounds, including aldehydes, ketones, cyclic ethers, and heterocycles. [, , , ]
Natural Product Chemistry: Lead tetraacetate is used in the synthesis and modification of natural products, such as steroids and alkaloids. [, , ]
Structural Elucidation: The reactions of Lead tetraacetate with specific functional groups can provide valuable information about the structure of organic molecules. [, , , ]
Materials Chemistry: Lead tetraacetate has been explored for applications in materials science, such as the synthesis of polymers and nanomaterials. []
Real-world Examples:
Synthesis of insect pheromones []
Modification of antibiotics to improve their properties []
Development of new synthetic methodologies for constructing complex molecules [, ]
Related Compounds
Aryl Lead Triacetates
Compound Description: Aryl lead triacetates are organolead compounds containing an aryl group bound to a lead atom bearing three acetate ligands. These compounds are versatile arylating reagents for various functional groups, including amines, phenols, and glycols [, ].
Relevance: Aryl lead triacetates can be efficiently synthesized from arylboronic acids using lead tetracetate as an oxidizing agent. The in-situ generation of aryl lead triacetates from arylboronic acids and lead tetracetate provides a convenient and efficient method for copper-catalyzed N-arylation of amines under mild conditions []. This method demonstrates the synthetic utility of lead tetracetate as a precursor to organolead reagents.
1,8-Dilithionaphthalene
Compound Description: 1,8-Dilithionaphthalene is an organolithium compound where two lithium atoms substitute two hydrogen atoms at the 1 and 8 positions of naphthalene. This compound serves as a nucleophile in organic synthesis [].
Relevance: In research exploring the synthesis of bis-acenaphth[1,2-a]acenaphthene, 1,8-dilithionaphthalene was investigated as a potential reagent for reacting with acenaphthenequinone []. This research highlights the application of organometallic reagents, particularly those derived from polycyclic aromatic hydrocarbons, in synthetic methodologies.
Acenaphthenequinone
Compound Description: Acenaphthenequinone is an organic compound with a diketone functionality attached to the acenaphthylene core. It acts as an electrophile in reactions with nucleophiles like 1,8-dilithionaphthalene [].
Relevance: Acenaphthenequinone was employed as a starting material in the attempted synthesis of bis-acenaphth[1,2-a]acenaphthene []. This research showcases the utilization of acenaphthenequinone as a building block in the synthesis of polycyclic aromatic hydrocarbons.
Compound Description: This compound is a halogenated derivative of acenaphth[1,2-a]acenaphthylene, with bromine atoms substituting hydrogens at specific positions. It can be employed as a precursor to other acenaphthylene derivatives [].
Relevance: This dibromo compound was explored in a reaction with 1-lithionaphthalene in an attempt to synthesize acenaphth[1,2-a]acenaphthylene, a key intermediate in the pursuit of bis-acenaphth[1,2-a]acenaphthene []. This investigation indicates the exploration of various synthetic routes and the significance of halogenated intermediates in organic synthesis.
Acid Hydrazides
Compound Description: Acid hydrazides are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a hydrazide functional group (-NH-NH2). These compounds are valuable building blocks in the synthesis of heterocyclic compounds [].
Relevance: Acid hydrazides can be oxidized to N,N′-diacylhydrazines using lead tetracetate []. This reaction highlights the ability of lead tetracetate to facilitate oxidative coupling reactions.
N,N′-Diacylhydrazines
Compound Description: N,N′-Diacylhydrazines are a class of organic compounds containing two acyl groups attached to the two nitrogen atoms of a hydrazine moiety. They are important synthons in the synthesis of bioactive compounds like oxadiazoles and thiadiazoles [].
Relevance: Lead tetracetate effectively oxidizes acid hydrazides to N,N′-diacylhydrazines []. This reaction demonstrates the utility of lead tetracetate in the synthesis of valuable heterocyclic compounds.
Hg(OAc)2 (Mercury(II) Acetate)
Compound Description: Mercury(II) acetate is a mercury salt commonly employed as a reagent for the oxymercuration reaction, where it adds an acetoxymercury (HgOAc) group and a hydroxyl group across the double bond of an alkene [].
Relevance: While both lead tetracetate and mercury(II) acetate are metal acetates, they exhibit distinct reactivity. For instance, mercury(II) acetate can also mediate the transformation of acid hydrazides to N,N′-diacylhydrazines, but it necessitates different reaction conditions compared to lead tetracetate []. This comparison underscores the diverse reactivity profiles of different metal-based oxidants.
3-Trifluoromethylthio Benzoic Acid
Compound Description: 3-Trifluoromethylthio benzoic acid is a substituted benzoic acid derivative. The trifluoromethylthio group imparts specific physicochemical properties to the molecule [].
Relevance: This compound can be converted to 3-trifluoromethylthio benzyl alcohol by reduction with borane-methyl sulfide complex ((CH3)2S-BH3) in the presence of trimethyl borate. This alcohol can then be oxidized by lead tetracetate to yield 3-trifluoromethylthio benzaldehyde []. This reaction sequence exemplifies the use of lead tetracetate in oxidizing primary alcohols to aldehydes.
3-Trifluoromethylthio Benzyl Alcohol
Compound Description: This compound is a benzyl alcohol derivative where a trifluoromethylthio group is substituted at the 3-position of the benzene ring. It can be synthesized by reducing the corresponding carboxylic acid [].
Relevance: 3-Trifluoromethylthio benzyl alcohol serves as a precursor to 3-trifluoromethylthio benzaldehyde, which is prepared via oxidation with lead tetracetate []. This step highlights the ability of lead tetracetate to oxidize alcohols to aldehydes, a common transformation in organic synthesis.
3-Trifluoromethylthio Benzaldehyde
Compound Description: 3-Trifluoromethylthio benzaldehyde is an aromatic aldehyde bearing a trifluoromethylthio group. It is an intermediate in the synthesis of 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C [].
Relevance: This benzaldehyde derivative is synthesized by oxidizing the corresponding benzyl alcohol using lead tetracetate []. The aldehyde is then further transformed to yield the target compound, illustrating the utility of lead tetracetate in multi-step organic synthesis.
Compound Description: This compound is a nitroalkene bearing a trifluoromethylthio phenyl group. It is a synthetic intermediate towards the target compound 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C [].
Relevance: 1-(3′-trifluoromethylthio phenyl)-2-nitropropene-1-14C is prepared from 3-trifluoromethylthio benzaldehyde, which, in turn, is synthesized using lead tetracetate []. This synthesis highlights a sequence of reactions where lead tetracetate plays a crucial role in obtaining the desired intermediate.
4-Amino-5-aryl-1,2,4-triazole-3-thiones
Compound Description: These are a class of heterocyclic compounds containing a 1,2,4-triazole ring with an amino group, an aryl group, and a thione group at specific positions. These compounds are important building blocks in the synthesis of fused heterocyclic systems [].
Relevance: 4-Amino-5-aryl-1,2,4-triazole-3-thiones are used as starting materials in the synthesis of novel [, , ]triazolo[3,4-b][1,3,4]thiadiazolylisoindole-1,3-diones []. This research focuses on the synthesis and biological evaluation of new heterocyclic compounds, demonstrating the significance of these triazole derivatives as synthons for medicinal chemistry.
Compound Description: These are a class of fused heterocyclic compounds containing both triazole and thiadiazole rings, fused to an isoindole-1,3-dione moiety. These compounds were synthesized and evaluated for their potential anti-HIV and anti-HBV activities [].
Relevance: [, , ]Triazolo[3,4-b][1,3,4]thiadiazolylisoindole-1,3-diones are prepared from 4-amino-5-aryl-1,2,4-triazole-3-thiones. This research highlights the exploration of novel heterocyclic scaffolds for discovering new antiviral agents.
Compound Description: ABG is a glycosyl donor used to introduce a glucose unit to other molecules. It is commonly employed in carbohydrate chemistry for synthesizing glycosides [].
Relevance: ABG was used to synthesize S-glucosides from 4-amino-5-aryl-1,2,4-triazole-3-thiones []. This reaction illustrates the use of these triazole derivatives in glycosylation reactions, leading to the formation of potentially biologically active glycoconjugates.
Diphenyl Diazomethane
Compound Description: Diphenyl diazomethane is a diazo compound commonly employed as a carbene precursor in organic synthesis. It is known to react with various functional groups, including carboxylic acids, forming esters, and with thiols, forming sulfides [].
Relevance: Diphenyl diazomethane reacts with 4-amino-5-aryl-1,2,4-triazole-3-thiones to yield benzhydrylsulfanyltriazolylamines []. This reaction highlights the reactivity of the thione group in the triazole ring towards diazo compounds.
Heterocyclic Imine-Enamines
Compound Description: Heterocyclic imine-enamines are a class of organic compounds featuring an imine and an enamine functionality within a heterocyclic framework. These compounds are valuable intermediates in the synthesis of nitrogen-containing heterocycles [].
Relevance: Lead tetracetate oxidizes heterocyclic imine-enamines to form tetraarylpyrroles []. This reaction highlights the application of lead tetracetate in oxidative cyclization reactions, enabling the construction of pyrrole rings.
Tetraarylpyrroles
Compound Description: Tetraarylpyrroles are pyrrole derivatives where all four hydrogen atoms on the pyrrole ring are replaced by aryl groups. These compounds have potential applications in materials science and medicinal chemistry [].
Relevance: Tetraarylpyrroles are synthesized by oxidizing heterocyclic imine-enamines using lead tetracetate []. This reaction demonstrates the effectiveness of lead tetracetate in constructing highly substituted pyrroles, showcasing its utility in synthesizing complex heterocyclic compounds.
Longifolene
Compound Description: Longifolene is a tricyclic sesquiterpene commonly found in the resins of pine trees. It is a chiral compound with a unique cage-like structure, making it a valuable starting material for synthesizing various polycyclic compounds [].
Relevance: Oxidation of longifolene with lead tetracetate in acetic anhydride and glacial acetic acid leads to a mixture of several products, including longicamphenilone, longi-β-camphenilan aldehyde, longi-α-nozigiku alcohol, longiisohomocamphenilone, longihomocamphenilone, longi-β-nozigiku alcohol, and longi-β-camphenyllyl alcohol []. This reaction highlights the ability of lead tetracetate to promote ring-opening and functionalization reactions in complex terpenes.
4-Piperidinones
Compound Description: 4-Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom in the ring and a ketone group at the 4-position. These compounds are important building blocks for synthesizing alkaloids and other bioactive compounds [].
Relevance: 4-Piperidinones can be converted to 4,5-disubstituted-2-piperidinones, which are suitable synthons for the synthesis of corynantheidine and dihydrocorynantheine alkaloid analogs. One of the key steps in this transformation involves the use of lead tetracetate []. This highlights the utility of lead tetracetate in functionalizing piperidinone derivatives.
3,4-Diaminofurazan (DAF)
Compound Description: 3,4-Diaminofurazan is an organic compound containing a furazan ring with two amino groups attached to it. It is a precursor for the synthesis of high-energy-density materials (HEDMs) [].
Relevance: DAF is used as a starting material to synthesize 3,4:7,8:11,12:15,16-tetrafurazano-1,2,5,6,9,10,13,14-octaazacyclohexadeca-1,3,5,7,9,11,13,15-octaene (TATF) using lead tetracetate as an oxidizing agent []. This reaction showcases the application of lead tetracetate in constructing macrocyclic compounds with potential applications in energetic materials.
Properties
CAS Number
546-67-8
Product Name
Lead tetraacetate
Molecular Formula
C8H16O8Pb
Molecular Weight
447 g/mol
InChI
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);
InChI Key
NVTAREBLATURGT-UHFFFAOYSA-N
SMILES
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]
Solubility
Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.
Synonyms
Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate
Canonical SMILES
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acetic acid, glacial appears as a clear colorless liquid with a strong odor of vinegar. Flash point 104 °F. Density 8.8 lb / gal. Corrosive to metals and tissue. Used to make other chemicals, as a food additive, and in petroleum production. Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue. Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor. Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate. Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed) Acetic acid otic (for the ear) is an antibiotic that treats infections caused by bacteria or fungus. Acetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Acetic Acid is a natural product found in Camellia sinensis, Microchloropsis, and other organisms with data available. Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism. Basic lead acetate is a chemical compound of lead. Lead is a heavy metal and stable element with the symbol Pb and the atomic number 82, existing in metallic, organic, and inorganic forms. It is mainly found in nature as the mineral galena (PbS), cerussite (PbCO3) or anglesite (PbSO4), usually in ore with zinc, silver, or copper. (L21) Acetic acid is one of the simplest carboxylic acids. It is an important chemical reagent and industrial chemical that is used in the production of plastic soft drink bottles, photographic film; and polyvinyl acetate for wood glue, as well as many synthetic fibres and fabrics. Acetic acid can be very corrosive, depending on the concentration. It is one ingredient of cigarette. In households diluted acetic acid is often used as a cleaning agent. In the food industry acetic acid is used as an acidity regulator. The acetyl group, derived from acetic acid, is fundamental to the biochemistry of virtually all forms of life. When bound to coenzyme A it is central to the metabolism of carbohydrates and fats. However, the concentration of free acetic acid in cells is kept at a low level to avoid disrupting the control of the pH of the cell contents. Acetic acid is produced and excreted by certain bacteria, notably the Acetobacter genus and Clostridium acetobutylicum. These bacteria are found universally in foodstuffs, water, and soil, and acetic acid is produced naturally as fruits and some other foods spoil. Acetic acid is also a component of the vaginal lubrication of humans and other primates, where it appears to serve as a mild antibacterial agent. Product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed) See also: Acetate (conjugate); Acetic acid, dimer (narrower).
Disodium selenite pentahydrate is a hydrate that is the pentahydrate form of disodium selenite. It has a role as a nutraceutical. It contains a disodium selenite. The disodium salt of selenious acid. It is used therapeutically to supply the trace element selenium and is prepared by the reaction of SELENIUM DIOXIDE with SODIUM HYDROXIDE.
3-Hydroxycarbamazepine is a metabolite of carbamazepine, which is classified under the family of anticonvulsant drugs prevalently utilized for the therapeutic purpose. Carbamazepines occur abundantly in the environment and are suspected to cause potential threats to humans and wildlife. 3-Hydroxycarbamazepine, also known as 3OHCBZ, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 3-Hydroxycarbamazepine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxycarbamazepine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxycarbamazepine is primarily located in the cytoplasm and membrane (predicted from logP). 3-Hydroxycarbamazepine participates in a number of enzymatic reactions. In particular, 3-Hydroxycarbamazepine can be biosynthesized from carbamazepine through the action of the enzymes cytochrome P450 3A4, cytochrome P450 2B6, and cytochrome P450 3A7. In addition, 3-Hydroxycarbamazepine can be converted into 2, 3-dihydroxycarbamazepine through the action of the enzymes cytochrome P450 2C19, cytochrome P450 3A4, and cytochrome P450 3A5. In humans, 3-hydroxycarbamazepine is involved in the carbamazepine metabolism pathway. 3-Hydroxycarbamazepine is a dibenzoazepine and a member of ureas.
Flavylium is a member of the class of chromenyliums that is chromenylium with a phenyl substituent at position 2. It derives from a chromenylium. A group of FLAVONOIDS derived from FLAVONOLS, which lack the ketone oxygen at the 4-position. They are glycosylated versions of cyanidin, pelargonidin or delphinidin. The conjugated bonds result in blue, red, and purple colors in flowers of plants.
3-Bromotyrosine, also known as 3-bromo-tyr, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Bromotyrosine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Bromo-tyrosine is a monocarboxylic acid.
1-Methylcyclopropene (1-MCP) is a cyclopropene derivative used as a synthetic plant growth regulator. It is structurally related to the natural plant hormone ethylene and it is used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers. 1-MCP is a cycloalkene with the molecular formula C4H6. It is a volatile gas at standard temperature and pressure with a boiling point of ~12 °C. Methylcyclopropene can refer to either of two isomers, 1-methylcyclopropene covered in this article, or 3-methylcyclopropene which is not covered in this article. 2-methylcyclopropene would be an incorrect name for 1-methylcyclopropene. Also note: methylcyclopropane is yet a different chemical compound, which is a cycloalkane with the formula C4H8.
Phosphodimethylethanolamine, also known as 2-dimethylaminoethyl phosphate or demanyl phosphate, belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. Phosphodimethylethanolamine is soluble (in water) and a moderately acidic compound (based on its pKa). N,N-dimethylethanolamine phosphate is the N,N-dimethyl derivative of ethanolamine phosphate. It has a role as a human metabolite. It is a conjugate acid of a N,N-dimethylethanolamine phosphate(1-).